molecular formula C11H16FNO B15087979 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol

Cat. No.: B15087979
M. Wt: 197.25 g/mol
InChI Key: ICFWAKHBPUVWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom on the phenyl ring and an isopropylamino group attached to the ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol typically involves the reaction of 4-fluorobenzaldehyde with isopropylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group is reduced to an alcohol in the presence of a suitable catalyst such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is unique due to the presence of both the fluorine atom and the isopropylamino group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C11H16FNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3

InChI Key

ICFWAKHBPUVWHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.